3'-Trifluoromethylcyclopentanecarboxanilide
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Overview
Description
3’-Trifluoromethylcyclopentanecarboxanilide is a chemical compound with the molecular formula C₁₃H₁₄F₃NO and a molecular weight of 257.2516 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclopentanecarboxanilide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Trifluoromethylcyclopentanecarboxanilide typically involves the reaction of cyclopentanecarboxylic acid with aniline in the presence of trifluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 3’-Trifluoromethylcyclopentanecarboxanilide may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3’-Trifluoromethylcyclopentanecarboxanilide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Trifluoromethylcyclopentanecarboxanilide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group can serve as a spectroscopic handle for NMR and mass spectrometry studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. The compound’s ability to modulate biological pathways makes it a candidate for drug discovery efforts.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Trifluoromethylcyclopentanecarboxanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets. This interaction can modulate the activity of the target protein, leading to downstream effects on cellular pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 3’-Trifluoromethylcyclopentanecarboxamide
- 3’-Trifluoromethylcyclopentanecarboxylate
- 3’-Trifluoromethylcyclopentanecarboxaldehyde
Uniqueness
3’-Trifluoromethylcyclopentanecarboxanilide is unique due to the presence of both a trifluoromethyl group and a cyclopentanecarboxanilide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in similar compounds. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)10-6-3-7-11(8-10)17-12(18)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEXRKPFMAVBPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160003 |
Source
|
Record name | 3'-Trifluoromethylcyclopentanecarboxanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13691-84-4 |
Source
|
Record name | 3'-Trifluoromethylcyclopentanecarboxanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013691844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Trifluoromethylcyclopentanecarboxanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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